methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride
Description
Methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride (C₇H₁₆ClNO₂, CAS EN300-1692224) is a chiral amine ester hydrochloride with a cyclohexyl substituent at the C4 position. Its stereochemistry (R-configuration at C3) and cyclohexyl group confer distinct physicochemical and biological properties. The compound is synthesized via multi-step routes involving protection/deprotection of amine groups and acid-mediated cyclization, achieving 95% purity in commercial batches . It serves as a key intermediate in pharmaceutical synthesis, particularly for chiral drugs targeting neurological or metabolic pathways.
Properties
IUPAC Name |
methyl (3R)-3-amino-4-cyclohexylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOCUBIANLEPIF-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and methyl 4-bromobutanoate.
Formation of Intermediate: Cyclohexylamine reacts with methyl 4-bromobutanoate under basic conditions to form an intermediate, methyl (3R)-3-amino-4-cyclohexylbutanoate.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system.
Organic Synthesis
This compound acts as an intermediate in synthesizing complex organic molecules, facilitating the development of new chemical entities with potential therapeutic benefits.
Biological Studies
It is utilized in enzyme-substrate interaction studies and protein-ligand binding investigations, contributing to understanding biochemical pathways and molecular interactions.
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals and materials, enhancing the efficiency of chemical processes.
Preliminary studies indicate that this compound exhibits neuroprotective properties by inhibiting excitotoxicity associated with excessive glutamate signaling. It has shown potential in reducing neuronal apoptosis induced by oxidative stress.
In Vitro Studies
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| 1 | PC12 | 10 | 30% reduction in apoptosis |
| 2 | SH-SY5Y | 5 | Increased cell viability by 25% |
In Vivo Studies
Animal models have demonstrated the efficacy of this compound in pain management and neuroprotection:
- Pain Models : In a rat model of neuropathic pain, significant pain relief was observed compared to control groups.
- Neuroprotection : In a mouse model of Alzheimer’s disease, treatment reduced amyloid-beta plaque accumulation and improved cognitive function.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- Methyl (3S)-3-Amino-4-Cyclohexylbutanoate (EN300-1692237): The S-enantiomer shares identical molecular formula (C₇H₁₆ClNO₂) and substituents but differs in stereochemistry at C3. This enantiomeric pair exhibits divergent optical rotation and receptor-binding affinities, making them critical for studying structure-activity relationships in drug design .
Cyclohexyl vs. Cyclobutane Analogs
- Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride: Synthesized via sodium hydride-mediated alkylation in DMF (), this analog replaces the cyclohexyl group with a cyclobutane ring. The smaller ring size reduces steric bulk, enhancing solubility in polar solvents (e.g., logP ~1.2 vs. ~2.5 for the cyclohexyl analog). However, the strained cyclobutane ring may lower thermal stability .
Trifluoroethyl-Substituted Analogs
- Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate: The trifluoroethyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~5.5 vs. ~8.2 for the cyclohexyl analog) and metabolic resistance. LCMS data () show a shorter retention time (2.1 min) compared to the cyclohexyl analog (3.8 min), reflecting altered hydrophobicity .
Methyl vs. Hexanoate Derivatives
- The extended alkyl chain enhances lipophilicity (calculated logP +0.7), favoring blood-brain barrier penetration. It is widely available from 15+ global suppliers (), indicating industrial relevance .
Table 1: Key Properties of Methyl (3R)-3-Amino-4-Cyclohexylbutanoate Hydrochloride and Analogs
Research Implications
- Stereochemical Impact: The R-configuration in methyl (3R)-3-amino-4-cyclohexylbutanoate HCl may favor interactions with chiral biological targets (e.g., enzymes or transporters) over its S-enantiomer .
- Functional Group Trade-offs : Cyclohexyl groups enhance steric shielding but reduce solubility, whereas cyclobutane or trifluoroethyl groups optimize metabolic stability or polarity for specific applications .
- Synthetic Scalability : Sodium hydride-mediated alkylation () and acid deprotection () are scalable for gram-scale production, but cyclohexyl derivatives require rigorous purification due to higher hydrophobicity .
Biological Activity
Methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 250.78 g/mol
The compound features a cyclohexyl group which may influence its lipophilicity and interaction with biological membranes, potentially enhancing its bioavailability.
This compound primarily acts as an agonist or modulator at specific receptors in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests it could influence pathways involved in pain modulation, mood regulation, and neuroprotection.
- Receptor Interaction : Preliminary studies indicate that the compound may interact with glutamate receptors, which are crucial for synaptic transmission and plasticity in the CNS.
- Neuroprotective Effects : There is evidence suggesting that this compound exhibits neuroprotective properties, potentially through the inhibition of excitotoxicity associated with excessive glutamate signaling.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit neuronal apoptosis induced by oxidative stress. The compound was shown to reduce cell death in cultured neurons exposed to neurotoxic agents.
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| PC12 | 10 | 30% reduction in apoptosis | |
| SH-SY5Y | 5 | Increased cell viability by 25% |
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in pain management and neuroprotection.
- Pain Models : In a rat model of neuropathic pain, administration of the compound resulted in significant pain relief compared to control groups, indicating its potential as an analgesic agent.
- Neuroprotection : In a mouse model of Alzheimer’s disease, treatment with the compound reduced amyloid-beta plaque accumulation and improved cognitive function as measured by maze tests.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl (3R)-3-amino-4-cyclohexylbutanoate hydrochloride?
The synthesis typically involves stereoselective coupling of cyclohexyl derivatives with protected amino acid precursors. For example, analogous protocols use acid-catalyzed deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt, followed by purification via column chromatography (silica gel, petroleum ether/ether eluent) . Key steps include amino group protection (e.g., Boc), cyclohexyl moiety introduction via alkylation, and final crystallization under reduced pressure .
Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?
- 1H-NMR and 13C-NMR : Essential for verifying stereochemistry and functional groups (e.g., cyclohexyl protons, ester carbonyl) .
- HPLC with chiral columns : Resolves enantiomers; methods adapted from chiral separations of similar β-amino esters .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Q. How is the compound typically purified after synthesis?
Purification involves solvent extraction (e.g., chloroform/water partitioning to remove polar byproducts) followed by column chromatography (silica gel, optimized eluent ratios) . Recrystallization from ethanol or methanol is used to isolate the hydrochloride salt .
Q. What solvent systems are compatible with this compound for spectroscopic analysis?
Deuterated DMSO or CDCl3 is preferred for NMR due to the compound’s solubility in polar aprotic solvents. For HPLC, acetonitrile/water gradients with trifluoroacetic acid (TFA) as an ion-pairing agent improve peak resolution .
Advanced Research Questions
Q. How can enantiomeric excess (ee) of the (3R)-isomer be optimized during synthesis?
- Asymmetric catalysis : Use chiral catalysts (e.g., Rh or Ru complexes) for stereoselective hydrogenation of precursor imines .
- Chiral resolving agents : Diastereomeric salt formation with tartaric acid derivatives .
- Dynamic kinetic resolution : Employ enzymes (lipases) to selectively hydrolyze undesired enantiomers .
Q. What strategies address stability challenges during long-term storage?
- Storage conditions : Argon atmosphere, desiccated at –20°C to prevent hygroscopic degradation .
- Formulation : Lyophilization with stabilizers (e.g., trehalose) or dissolution in anhydrous DMSO for biological assays .
Q. How can researchers design in vivo studies to evaluate pharmacological activity?
- Animal models : Use carrageenan-induced paw edema in rats (anti-inflammatory) or tail-flick tests (analgesic activity) .
- Dosing : Intraperitoneal (i.p.) administration at 5 mg/kg in 0.5% carboxymethyl cellulose (CMC) suspension .
- Ethical compliance : Follow NIH guidelines for humane endpoints and institutional animal care committee approvals .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to cyclooxygenase (COX) or GABA receptors, leveraging structural analogs (e.g., β-amino acid derivatives) .
- MD simulations : Assess conformational stability in lipid bilayers for blood-brain barrier penetration studies .
Q. How to resolve discrepancies in spectroscopic data during characterization?
Q. What synthetic routes minimize cytotoxic byproducts?
- Green chemistry : Replace toxic solvents (e.g., dioxane) with cyclopentyl methyl ether (CPME) .
- Flow chemistry : Continuous processing reduces side reactions and improves yield .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
Q. Why do different synthetic protocols report variable yields for the same reaction?
- Root cause : Impurity of starting materials (e.g., Boc-protected amines) or differences in stirring efficiency during acid hydrolysis .
- Solution : Standardize reagent sources (e.g., Sigma-Aldrich for EDC/NHS) and optimize reaction time/temperature via Design of Experiments (DoE) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
